Methyl 2,2-dibromo-3-oxohept-6-enoate Methyl 2,2-dibromo-3-oxohept-6-enoate
Brand Name: Vulcanchem
CAS No.: 921226-72-4
VCID: VC16949446
InChI: InChI=1S/C8H10Br2O3/c1-3-4-5-6(11)8(9,10)7(12)13-2/h3H,1,4-5H2,2H3
SMILES:
Molecular Formula: C8H10Br2O3
Molecular Weight: 313.97 g/mol

Methyl 2,2-dibromo-3-oxohept-6-enoate

CAS No.: 921226-72-4

Cat. No.: VC16949446

Molecular Formula: C8H10Br2O3

Molecular Weight: 313.97 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,2-dibromo-3-oxohept-6-enoate - 921226-72-4

Specification

CAS No. 921226-72-4
Molecular Formula C8H10Br2O3
Molecular Weight 313.97 g/mol
IUPAC Name methyl 2,2-dibromo-3-oxohept-6-enoate
Standard InChI InChI=1S/C8H10Br2O3/c1-3-4-5-6(11)8(9,10)7(12)13-2/h3H,1,4-5H2,2H3
Standard InChI Key UWFKRMRYUNTCJS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C(=O)CCC=C)(Br)Br

Introduction

Chemical Identity and Structural Features

Methyl 2,2-dibromo-3-oxohept-6-enoate (C₈H₁₀Br₂O₃) features a seven-carbon chain with the following substituents:

  • C1: Methyl ester (–COOCH₃)

  • C2: Two bromine atoms (–Br₂)

  • C3: Ketone (–C=O)

  • C6–C7: Double bond (–CH₂–CH₂–)

The presence of bromine atoms at C2 introduces significant steric and electronic effects, polarizing the α-carbon and enhancing its electrophilicity. The conjugated enone system (C3–C4) and ester group enable participation in cycloadditions, nucleophilic substitutions, and redox reactions.

Table 1: Hypothesized Physical Properties

PropertyValue/DescriptionBasis for Inference
Molecular Weight322.98 g/molCalculated from C₈H₁₀Br₂O₃
Boiling Point~180–200°C (decomp.)Analogous brominated esters
SolubilitySoluble in polar aprotic solvents (e.g., DCM, THF)Similar α-keto esters
StabilitySensitive to heat and nucleophilesBromine lability in α-position

Synthetic Strategies

Bromination of Methyl 3-Oxohept-6-enoate

The most plausible route involves dibromination of methyl 3-oxohept-6-enoate at the α-position. Halogenation of α-keto esters is well-documented using reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in acidic media.

Procedure:

  • Dissolve methyl 3-oxohept-6-enoate in acetic acid at 0°C.

  • Add bromine (2 equiv.) dropwise, stirring for 4–6 hours.

  • Quench with sodium thiosulfate, extract with dichloromethane, and purify via column chromatography.

Challenges:

  • Over-bromination at the double bond (C6–C7) may occur without temperature control.

  • Competing aldol condensation of the α-keto ester requires inert atmospheres .

Alternative Pathway: Oxidative Bromination

A one-pot oxidation-bromination sequence starting from methyl 2-hydroxyhept-6-enoate could utilize Dess-Martin periodinane (DMP) for oxidation to the ketone, followed by bromination . This method avoids isolating intermediates but risks side reactions with the oxidizing agent.

Stability and Degradation

Methyl 2,2-dibromo-3-oxohept-6-enoate is thermally labile due to:

  • Electrophilic α-Bromines: Prone to nucleophilic displacement (e.g., by water or amines).

  • Enone System: Susceptible to dimerization via [4+2] cycloadditions, analogous to methyl 2-oxobut-3-enoate .

Storage Recommendations:

  • Store at –20°C under argon.

  • Use within 48 hours of synthesis to prevent decomposition.

Reactivity and Applications

Diels-Alder Reactions

The electron-deficient enone (C3–C4) acts as a dienophile in cycloadditions. For example, reaction with 1,3-dienes yields functionalized cyclohexenes, a strategy validated for methyl 2-oxobut-3-enoate .

Example:

Methyl 2,2-dibromo-3-oxohept-6-enoate+1,3-butadienecyclohexene derivative+HBr\text{Methyl 2,2-dibromo-3-oxohept-6-enoate} + \text{1,3-butadiene} \rightarrow \text{cyclohexene derivative} + \text{HBr}

Nucleophilic Substitutions

The α-bromines are displaceable by nucleophiles (e.g., amines, thiols), enabling access to α-functionalized keto esters.

Case Study:

  • Reaction with benzylamine produces methyl 2-benzylamino-3-oxohept-6-enoate, a potential protease inhibitor precursor .

Reductive Debromination

Catalytic hydrogenation (H₂/Pd-C) removes bromines, yielding methyl 3-oxohept-6-enoate, a known fragrance intermediate .

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